molecular formula C11H17ClN2OS B6276868 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride CAS No. 2763749-84-2

2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride

Cat. No.: B6276868
CAS No.: 2763749-84-2
M. Wt: 260.8
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Description

2-(Methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride is an intriguing organic compound characterized by its unique structure and potential applications in various fields. This compound integrates a thienopyridine moiety, which has garnered interest due to its biological activities and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride often begins with the construction of the thienopyridine core. The synthetic route can involve multi-step procedures, including:

  • Formation of the Thienopyridine Core: : Starting from pyridine derivatives and thiophene, various synthetic methods such as cyclization, condensation, and other transformations are employed.

  • N-Methylation:

  • Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized, scalable synthetic routes with continuous processing techniques. These methods ensure higher yields and purity while minimizing by-products and waste. Industrial methods focus on efficiency, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Exposure to oxidizing agents may lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reducing conditions can alter the carbonyl group or the thienopyridine core, yielding a range of reduced products.

  • Substitution Reactions: : The presence of reactive sites allows for nucleophilic or electrophilic substitution, particularly at the aromatic ring or amine group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halogens, sulfonyl chlorides.

Major Products

  • Sulfoxides and Sulfones: from oxidation.

  • Reduced Amines and Alcohols: from reduction.

  • Substituted Thienopyridines: from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules and functional materials. It's used in studies exploring the reactivity and stability of thienopyridine derivatives.

Biology

Biologically, 2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride is investigated for its potential as a bioactive molecule. It exhibits activity that could be harnessed in the development of pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound shows promise in preclinical studies as a potential therapeutic agent. Its thienopyridine core is linked to various biological activities, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It can modulate specific pathways through binding to receptors or enzymes, thereby exerting its biological effects. The exact pathways and targets vary depending on its specific applications and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride

  • 2-(Dimethylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride

Uniqueness

2-(Methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its precise interaction with biological targets and the resultant effects make it distinct from similar compounds, contributing to its potential utility in various applications.

Conclusion

The compound this compound offers intriguing possibilities across a broad spectrum of scientific research and industrial applications. Its unique chemical structure and the diverse reactivity profile make it a subject of continued interest in multiple fields.

Properties

CAS No.

2763749-84-2

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.8

Purity

95

Origin of Product

United States

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